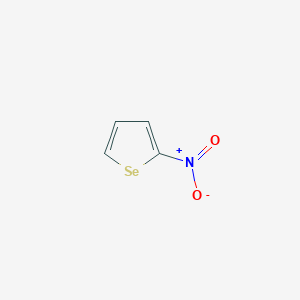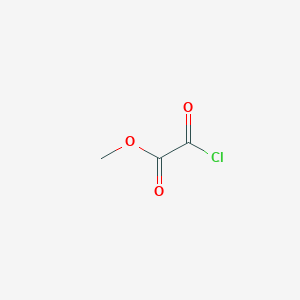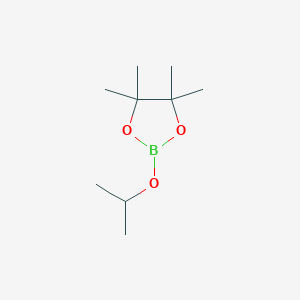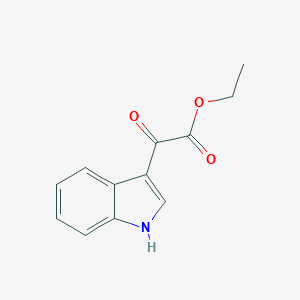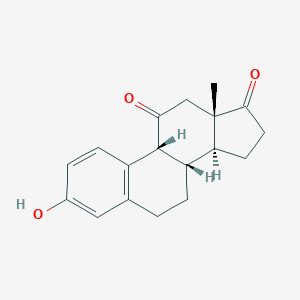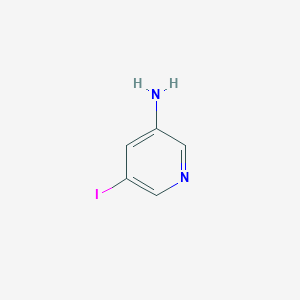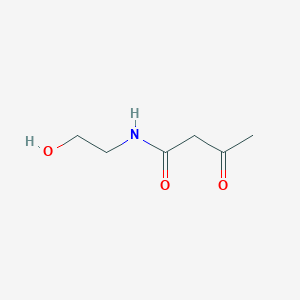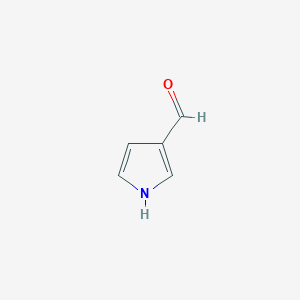
1H-pirrol-3-carbaldehído
Descripción general
Descripción
1H-Pyrrole-3-carbaldehyde is an organic compound with the molecular formula C5H5NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an aldehyde group at the third position of the pyrrole ring. It is a versatile intermediate in organic synthesis and finds applications in various fields, including medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and natural product analogs.
Biology: It is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Mecanismo De Acción
Target of Action
1H-Pyrrole-3-carbaldehyde is a chemical compound that has been used in various chemical reactions . . It’s worth noting that related compounds, such as 1H-Indole-3-carbaldehyde, have been reported to be precursors for the synthesis of biologically active structures .
Mode of Action
It’s known that it can participate in multicomponent reactions to generate complex molecules . This suggests that 1H-Pyrrole-3-carbaldehyde could interact with its targets through covalent bonding, leading to changes in the target’s structure and function.
Biochemical Pathways
It’s known that the compound can participate in multicomponent reactions to generate complex molecules . This suggests that 1H-Pyrrole-3-carbaldehyde could potentially affect multiple biochemical pathways, depending on the specific targets it interacts with.
Result of Action
Given its potential role in the synthesis of biologically active structures , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where pyrrole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield 1H-pyrrole-3-carbaldehyde .
Industrial Production Methods: In an industrial setting, the synthesis of 1H-pyrrole-3-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1H-pyrrole-3-carboxylic acid.
Reduction: 1H-pyrrole-3-methanol.
Substitution: Halogenated or sulfonated pyrrole derivatives.
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: Similar structure with an indole ring instead of a pyrrole ring.
1H-Pyrrole-2-carbaldehyde: Aldehyde group at the second position of the pyrrole ring.
1H-Pyrrole-3-carboxylic acid: Carboxylic acid group instead of an aldehyde group at the third position.
Uniqueness: 1H-Pyrrole-3-carbaldehyde is unique due to its specific reactivity and versatility as a synthetic intermediate. The presence of the aldehyde group at the third position allows for selective functionalization and derivatization, making it a valuable compound in organic synthesis .
Propiedades
IUPAC Name |
1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-4-5-1-2-6-3-5/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNYVNOFAWYUEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348716 | |
| Record name | 1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7126-39-8 | |
| Record name | Pyrrole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-pyrrole-3-carbaldehyde derivatives suitable for modifying biocathodes?
A: 1H-pyrrole-3-carbaldehyde derivatives, particularly those mimicking the structure of bilirubin, show promise in enhancing the performance of bilirubin oxidase (BOx) biocathodes. These derivatives act as orienting agents, facilitating the proper immobilization and orientation of BOx on electrode surfaces [, ]. This optimized orientation improves electron transfer between the enzyme and the electrode, leading to enhanced catalytic currents [, ].
Q2: Can you provide an example of how 1H-pyrrole-3-carbaldehyde derivatives improve biocathode performance?
A: Research demonstrates that incorporating 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, a functional analog of bilirubin, alongside a cross-linking agent on multi-wall carbon nanotube-modified electrodes significantly boosts current density compared to unmodified or solely bilirubin-modified electrodes []. This improvement highlights the synergistic effect of proper enzyme orientation and immobilization achieved through these derivatives.
Q3: Beyond biocathodes, are there other applications for 1H-pyrrole-3-carbaldehyde derivatives?
A: These derivatives are versatile building blocks in organic synthesis. For example, they serve as precursors for synthesizing (E)-3-(1H-pyrrol-3-yl)prop-2-ene derivatives, some of which occur naturally, using the Horner-Wadsworth-Emmons reaction []. This reaction pathway highlights the potential of these compounds in natural product synthesis and related fields.
Q4: Are there any challenges in synthesizing 1H-pyrrole-3-carbaldehyde derivatives?
A: Synthesizing specific derivatives, like 4-phosphino-1H-pyrrole-3-carbaldehyde, can be challenging. Research indicates that achieving optimal yields requires exploring multiple synthetic routes and optimizing reaction conditions [, ]. For instance, formylation of the corresponding 3-(diphenylphosphorothioyl)-1H-pyrrole derivative proved to be a more efficient method for specific 4-phosphoryl-3-formylpyrroles [].
Q5: What future research directions are promising for 1H-pyrrole-3-carbaldehyde derivatives?
A: Further exploration of their use in synthesizing chiral bidentate phosphine ligands, as suggested by the successful conversion of the formyl group to a Schiff base and the reduction of the phosphoryl group to phosphine [], holds potential for asymmetric catalysis and other areas. Additionally, investigating their applications in material science, beyond their use in modifying electrodes, could reveal new functionalities and uses for these versatile compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
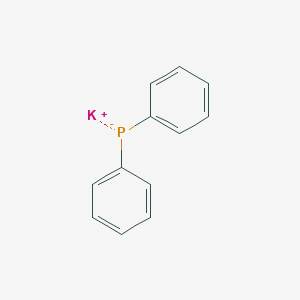

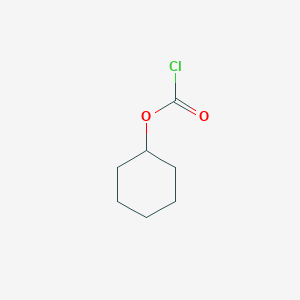

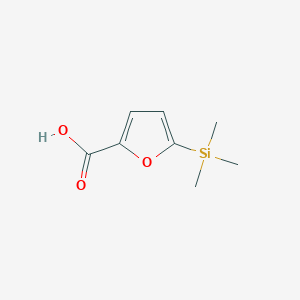
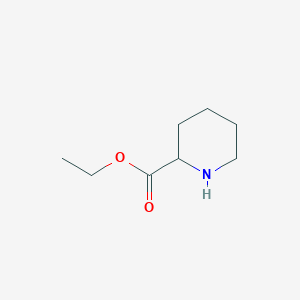
![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)
